

Spectroscopic Profile of 2-Chloro-6-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Chloro-6-methylbenzamide**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral characteristics.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-6-methylbenzamide**. These predictions are derived from data available for analogous compounds, including 2-chloro-6-methylbenzaldehyde, 2-methylbenzamide, and 2-chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloro-6-methylbenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	3H	Aromatic protons (H ₃ , H ₄ , H ₅)
~ 7.5 (broad)	Singlet	1H	Amide proton (-NHa)
~ 8.0 (broad)	Singlet	1H	Amide proton (-Nhb)
~ 2.4	Singlet	3H	Methyl protons (-CH ₃)

Table 2: Predicted ¹³C NMR Spectral Data for **2-Chloro-6-methylbenzamide**

Chemical Shift (δ , ppm)	Assignment
~ 170	Carbonyl carbon (C=O)
~ 138	Aromatic carbon (C-Cl)
~ 135	Aromatic carbon (C-CH ₃)
~ 132	Aromatic carbon (C-CONH ₂)
~ 128 - 130	Aromatic carbons (CH)
~ 20	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Chloro-6-methylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretching (amide)
3050 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (methyl)
~ 1660	Strong	C=O stretching (amide I)
~ 1600	Medium	N-H bending (amide II)
1580, 1470	Medium to Strong	C=C stretching (aromatic ring)
~ 780	Strong	C-Cl stretching

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments for **2-Chloro-6-methylbenzamide**

m/z Ratio	Proposed Fragment Ion
169/171	[M] ⁺ (Molecular ion)
153/155	[M - NH ₂] ⁺
125	[M - NH ₂ - CO] ⁺ or [M - CONH ₂ - H] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted for **2-Chloro-6-methylbenzamide**.

NMR Spectroscopy

A sample of **2-Chloro-6-methylbenzamide** would be dissolved in a deuterated solvent, such as deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be

recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ^1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **2-Chloro-6-methylbenzamide** sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm^{-1} .

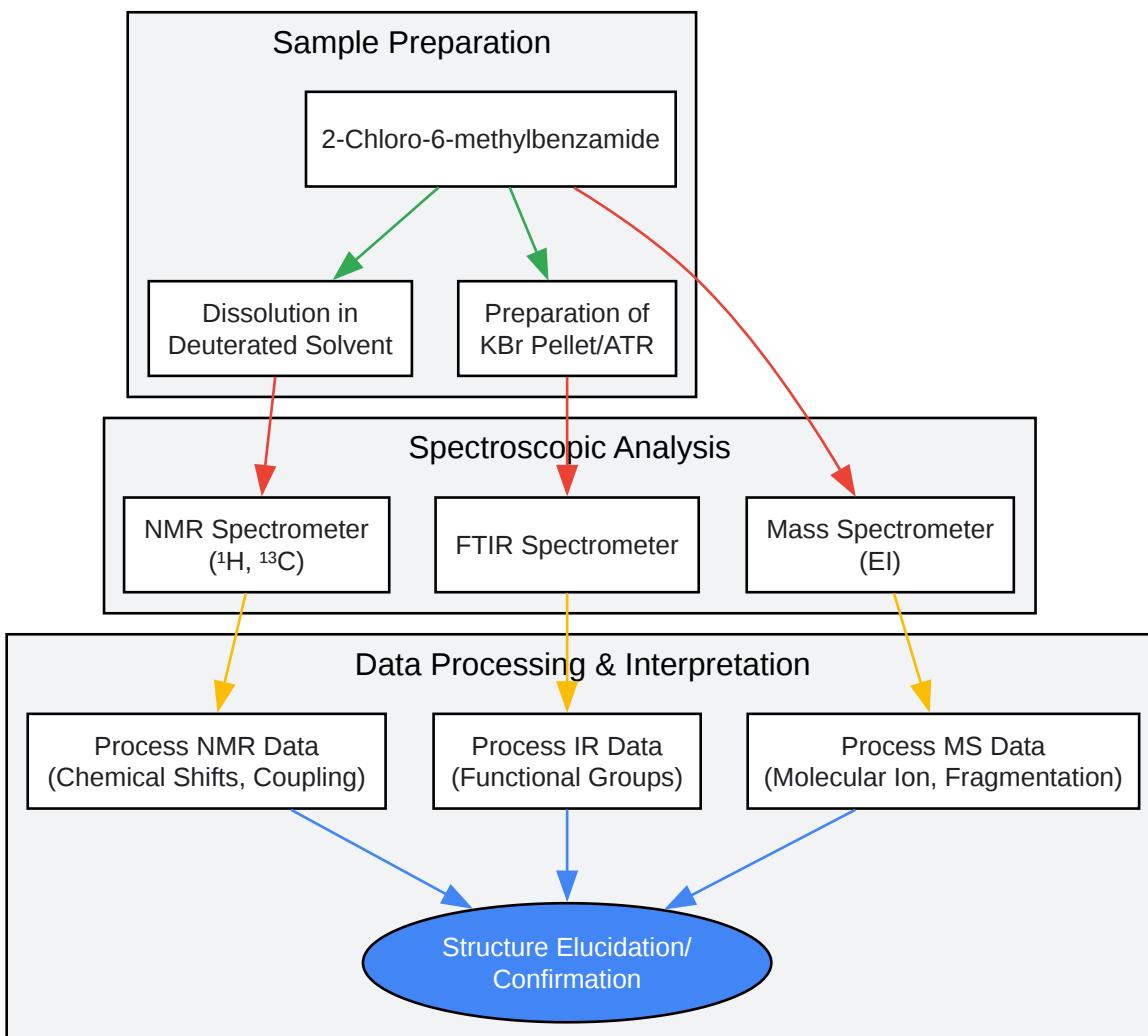
Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules would be ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions would be separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-6-methylbenzamide**.



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Spectroscopic Analysis Workflow

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